(E)-1-((4-chlorophenyl)sulfonyl)-N-(3-(methylsulfonyl)allyl)piperidine-4-carboxamide
CAS No.: 2210223-18-8
Cat. No.: VC5733731
Molecular Formula: C16H21ClN2O5S2
Molecular Weight: 420.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2210223-18-8 |
|---|---|
| Molecular Formula | C16H21ClN2O5S2 |
| Molecular Weight | 420.92 |
| IUPAC Name | 1-(4-chlorophenyl)sulfonyl-N-[(E)-3-methylsulfonylprop-2-enyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C16H21ClN2O5S2/c1-25(21,22)12-2-9-18-16(20)13-7-10-19(11-8-13)26(23,24)15-5-3-14(17)4-6-15/h2-6,12-13H,7-11H2,1H3,(H,18,20)/b12-2+ |
| Standard InChI Key | PITXLXOFTJFWOW-SWGQDTFXSA-N |
| SMILES | CS(=O)(=O)C=CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 1-position with a 4-chlorophenylsulfonyl group and at the 4-position with a carboxamide moiety. The carboxamide nitrogen is further linked to an (E)-configured allyl group bearing a methylsulfonyl substituent. This configuration introduces steric and electronic effects that influence molecular interactions.
Key structural attributes include:
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Piperidine core: A six-membered heterocyclic ring with one nitrogen atom, contributing to basicity and conformational flexibility .
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4-Chlorophenylsulfonyl group: An electron-withdrawing substituent that enhances metabolic stability and modulates receptor binding .
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(E)-Allyl sulfonyl chain: The trans configuration of the double bond optimizes spatial orientation for target engagement, while the sulfonyl group improves solubility and hydrogen-bonding capacity .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀ClN₂O₅S₂ |
| Molecular Weight | 427.92 g/mol |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 7 (sulfonyl O, amide O, etc.) |
| LogP (Predicted) | 2.1 ± 0.5 |
Data derived from PubChem entries for analogous sulfonylpiperidine carboxamides .
Synthesis and Structural Elucidation
Spectroscopic Characterization
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¹H NMR: Key signals include δ 7.8–7.6 (d, 2H, aromatic), δ 6.2 (dt, 1H, allyl CH), δ 3.4–3.1 (m, piperidine CH₂), and δ 3.0 (s, 3H, SO₂CH₃) .
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IR: Peaks at 1670 cm⁻¹ (amide C=O), 1350 cm⁻¹ (sulfonyl S=O), and 1150 cm⁻¹ (C-Cl) .
Biological Activities and Mechanisms
| Compound | Urease IC₅₀ (µM) | AChE IC₅₀ (µM) |
|---|---|---|
| 7m (Analog from ) | 0.63 ± 0.001 | 12.4 ± 0.3 |
| Thiourea (Reference) | 21.25 ± 0.15 | N/A |
The sulfonamide group likely chelates nickel ions in urease’s active site, while the piperidine moiety interacts with hydrophobic pockets .
Antimicrobial Activity
Piperidine-sulfonamide hybrids show selective activity against Salmonella typhi and Bacillus subtilis, with MIC values ranging from 8–32 µg/mL . The (E)-allyl sulfonyl group may enhance membrane permeability, contributing to this effect.
Pharmacological and Toxicological Considerations
Drug-Likeness
The compound adheres to Lipinski’s rule of five:
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Molecular weight < 500
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LogP < 5
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Hydrogen bond donors ≤ 5
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Hydrogen bond acceptors ≤ 10
Toxicity Predictions
In silico models (e.g., ProTox-II) suggest moderate hepatotoxicity risk due to the sulfonamide moiety, necessitating further in vivo validation .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic variation of the allyl sulfonyl group’s stereochemistry and substituents.
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In Vivo Efficacy Trials: Evaluation in animal models of microbial infection or neurodegenerative diseases.
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Crystallographic Analysis: Determination of binding modes with target enzymes.
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